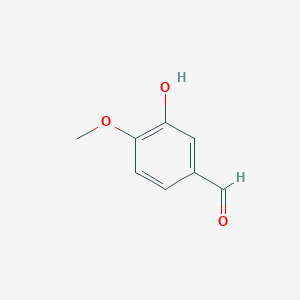

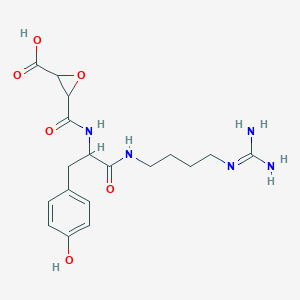

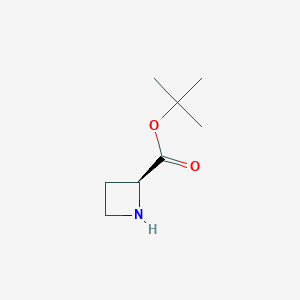

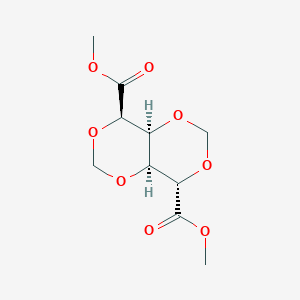

![molecular formula C16H21NO5 B020110 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate CAS No. 78553-60-3](/img/structure/B20110.png)

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Vue d'ensemble

Description

"T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" is a compound involved in various synthetic and chemical processes. Its significance lies in its role as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and organic chemistry fields.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including protection and deprotection strategies, to introduce the desired functional groups effectively. For instance, enantioselective synthesis methods have been developed for similar compounds, utilizing key steps like iodolactamization to achieve high functionality and specificity (Campbell et al., 2009).

Molecular Structure Analysis

The molecular and crystal structure of compounds with similar functional groups can be established through techniques like X-ray diffraction analysis. These structures provide insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Shestopalov et al., 2003).

Chemical Reactions and Properties

Compounds like "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" undergo various chemical reactions, including radical-mediated annulations and carbonylations, to form complex structures. These reactions are essential for the synthesis of novel molecules with potential biological activity (Yang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallographic studies and other analytical techniques are used to elucidate these properties, guiding their application in synthesis and formulation (Krajewski et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are critical for the utility of "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" in synthetic chemistry. Investigations into novel protective reagents for amino groups, for example, have expanded the toolkit for modifying such compounds (Kim et al., 1985).

Applications De Recherche Scientifique

1. Synthetic Organic Chemistry

- Application : Tertiary butyl esters, such as “T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : This is achieved using flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .

- Results : The use of tertiary butyl esters in this way has been found to be more efficient and versatile, leading to a more sustainable process .

2. Biosynthetic and Biodegradation Pathways

- Application : The tert-butyl group, which is part of “T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate”, has relevance in nature and its implication in biosynthetic and biodegradation pathways .

- Method : The unique reactivity pattern elicited by the crowded tert-butyl group is used in chemical transformations .

- Results : The use of the tert-butyl group in this way has led to its possible application in biocatalytic processes .

3. Palladium-Catalyzed Synthesis

- Application : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The use of tert-Butyl carbamate in this way has led to the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

4. Asymmetric N-Heterocycle Synthesis

- Application : Tert-butanesulfinamide, which is structurally similar to “T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate”, is used in the synthesis of N-heterocycles via sulfinimines .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

4. Asymmetric N-Heterocycle Synthesis

- Application : Tert-butanesulfinamide, which is structurally similar to “T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate”, is used in the synthesis of N-heterocycles via sulfinimines .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Propriétés

IUPAC Name |

tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYZDYXUDRDZHG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442243 | |

| Record name | AG-H-15125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate | |

CAS RN |

78553-60-3 | |

| Record name | AG-H-15125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

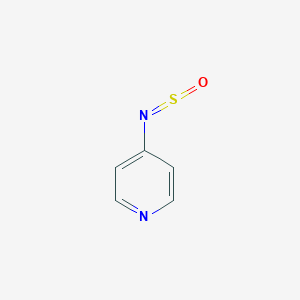

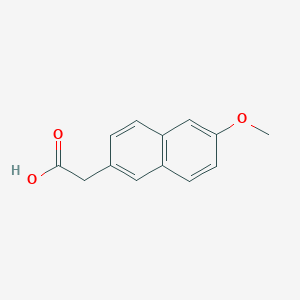

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)